5-Cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
5-Cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H12ClN3O2S and a molecular weight of 249.72 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-Cyclobutyl-4-ethyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
5-Cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition of their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a wide range of applications in pharmaceuticals and agriculture.
5-Cyclobutyl-4-ethyl-1,2,4-triazole: Similar structure but lacks the sulfonyl chloride group.
4-Ethyl-1,2,4-triazole-3-sulfonyl chloride: Similar but with different substituents on the triazole ring.
Uniqueness
5-Cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both the cyclobutyl and sulfonyl chloride groups, which confer specific reactivity and potential biological activity . This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12ClN3O2S |
---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
5-cyclobutyl-4-ethyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClN3O2S/c1-2-12-7(6-4-3-5-6)10-11-8(12)15(9,13)14/h6H,2-5H2,1H3 |
InChI Key |
IJCMXBCCCCWZST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)Cl)C2CCC2 |
Origin of Product |
United States |
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